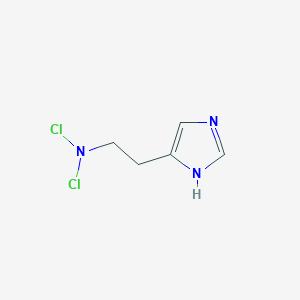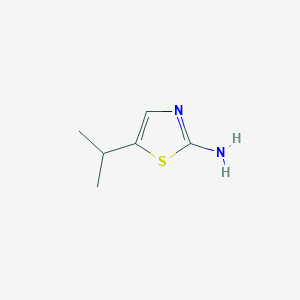
5-Isopropylthiazol-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le PL017 a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les relations structure-activité des peptides opioïdes.
Biologie : Le PL017 est utilisé pour étudier les effets biologiques de l'activation du récepteur μ des opioïdes, notamment l'analgésie, la catalepsie et l'hyperthermie
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans la gestion de la douleur et d'autres affections impliquant le récepteur μ des opioïdes
Industrie : Bien qu'il soit principalement utilisé en recherche, les connaissances de PL017 sur les interactions avec le récepteur des opioïdes peuvent servir au développement de nouveaux médicaments analgésiques
Mécanisme d'action
Le PL017 exerce ses effets en se liant sélectivement et en activant le récepteur μ des opioïdes. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, entraînant des effets analgésiques. Les cibles moléculaires impliquées comprennent le récepteur μ des opioïdes et les voies de transduction du signal associées aux récepteurs couplés aux protéines G .
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles, in general, are known to interact with various biological targets due to the presence of a nitrogen and sulfur atom in their five-membered ring structure . This allows them to form stable complexes with many enzymes and receptors, thereby modulating their activity .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can induce various cellular responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups of the thiazole compound .
Cellular Effects
Thiazoles have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action for 5-Isopropylthiazol-2-amine remain to be determined.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Studies on related thiazole compounds suggest that the effects can vary with dosage, and that high doses may have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Thiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles can interact with various transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
La synthèse de PL017 implique l'incorporation de la N-méthylphénylalanine dans la séquence peptidique de la morphiceptine. La voie de synthèse comprend généralement les étapes suivantes :
Synthèse peptidique : La séquence peptidique est synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS).
N-méthylation : Le résidu phénylalanine est N-méthylé pour former la N-méthylphénylalanine.
Couplage : La N-méthylphénylalanine est couplée à la séquence peptidique restante pour former le PL017
Analyse Des Réactions Chimiques
Le PL017 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le PL017 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants, ce qui entraîne la formation d'analogues réduits.
Substitution : Le PL017 peut subir des réactions de substitution, en particulier au niveau du résidu de N-méthylphénylalanine
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
Le PL017 est unique par sa sélectivité et sa puissance élevées pour le récepteur μ des opioïdes par rapport aux autres peptides opioïdes. Des composés similaires comprennent :
DAMGO : Un autre agoniste sélectif du récepteur μ des opioïdes présentant des propriétés analgésiques similaires.
DALDA : Un puissant agoniste du récepteur μ des opioïdes avec une séquence peptidique différente.
Morphine : Un analgésique opioïde bien connu avec une activité réceptrice plus large
Le caractère unique du PL017 réside dans ses modifications spécifiques, telles que la N-méthylation de la phénylalanine, qui améliore sa sélectivité et sa puissance pour le récepteur μ des opioïdes .
Propriétés
IUPAC Name |
5-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENMPXBUKLPJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440624 | |
| Record name | 5-Isopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-15-3 | |
| Record name | 5-Isopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

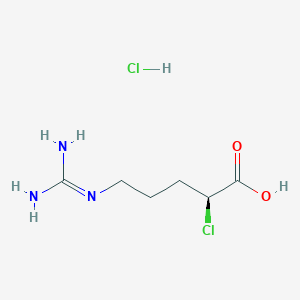

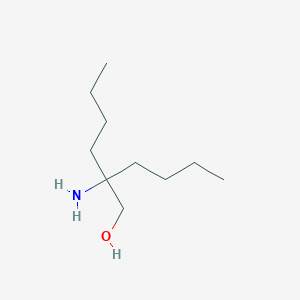
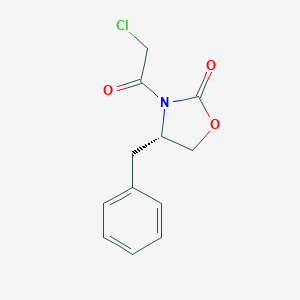
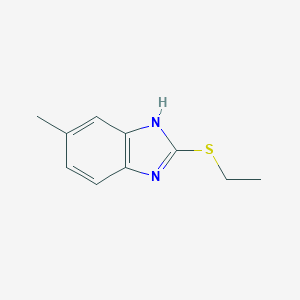

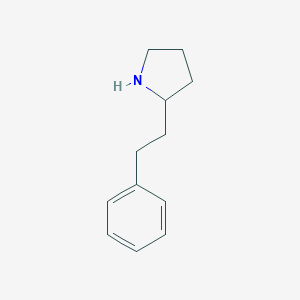
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate](/img/structure/B24548.png)
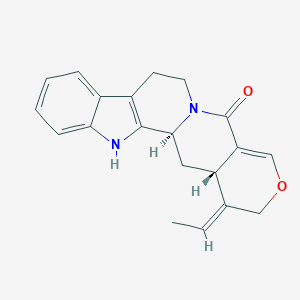
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
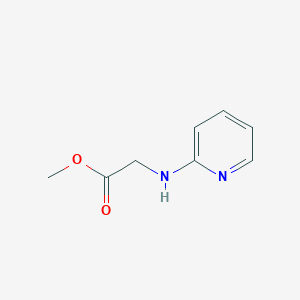
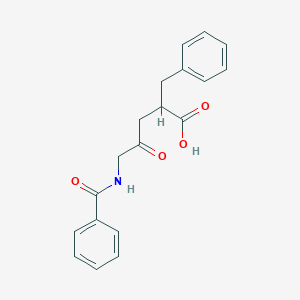
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
